4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Catalog No.
S516137
CAS No.
118-82-1
M.F
C29H44O2
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2,6-DI-tert-butylphenol)

CAS Number

118-82-1

Product Name

4,4'-Methylenebis(2,6-DI-tert-butylphenol)

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3

InChI Key

MDWVSAYEQPLWMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

solubility

Soluble in DMSO

Synonyms

4,4'-Methylenebis(2,6-di-tert-butylphenol)

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

The exact mass of the compound 4,4'-Methylenebis(2,6-DI-tert-butylphenol) is 424.3341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30551. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

4,4'-Methylenebis(2,6-di-tert-butylphenol), commonly known as Antioxidant 702, is a multi-ring sterically hindered phenolic antioxidant utilized extensively in high-temperature lubricants, synthetic resins, and ester-based insulating oils. With a molecular weight of 424.66 g/mol and a melting point of 155–159 °C, it functions as a primary radical scavenger by donating hydrogen atoms to terminate peroxy radicals. Unlike lower molecular weight monomeric phenols, this compound is engineered for low volatility (max 0.3% volatilization) and high thermal stability, making it a critical additive for preventing acidic and insoluble degradation products in engine oils, aviation lubricants, and polyolefin plastics. Its high solubility in non-polar solvents (e.g., 33 wt% in toluene) and negligible water solubility ensure excellent formulation compatibility in hydrophobic industrial matrices [1].

Substituting 4,4'-Methylenebis(2,6-di-tert-butylphenol) with generic monomeric antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) or structurally related ortho-bisphenols introduces severe performance deficits in high-temperature or long-duration applications. While BHT offers initial radical scavenging, its high volatility leads to rapid evaporative loss and migration during melt processing or high-temperature engine operation, prematurely depleting the material's oxidative defense. Furthermore, substituting with generic ortho-substituted bisphenols (e.g., 2,2'-methylenebis derivatives) compromises efficiency; in ortho-bisphenols, intramolecular hydrogen bonding stabilizes the initial phenol but increases the bond dissociation enthalpy (BDE) of the second hydroxyl group, effectively rendering one functional group inactive. In contrast, the para-linked methylene bridge in 4,4'-Methylenebis(2,6-di-tert-butylphenol) ensures both hindered phenolic groups operate independently at maximum radical-scavenging efficiency[1].

Superior Onset Oxidation Temperature in Ester Insulating Oils vs. BHT and TBHQ

In a comparative thermal oxygen aging test of pentaerythritol ester insulating oil (KKA), 4,4'-methylenebis(2,6-di-tert-butylphenol) (T511) demonstrated superior performance over baseline antioxidants BHT (T501) and TBHQ. When introduced at equimolar ratios (6 and 18 μmol/g), nonisothermal differential scanning calorimetry (DSC) revealed that 4,4'-methylenebis(2,6-di-tert-butylphenol) provided the highest onset oxidation temperature and the greatest elevation of the initial oxidative activation energy of the oil. This is attributed to its exceptionally low bond dissociation energy (BDE), which facilitates rapid hydrogen atom release to neutralize peroxy radicals more efficiently than the comparators [1].

Evidence DimensionOnset oxidation temperature and oxidative activation energy
Target Compound DataHighest onset oxidation temperature and highest initial oxidative activation energy among tested antioxidants
Comparator Or BaselineBHT (T501) and TBHQ at equimolar concentrations (6 and 18 μmol/g)
Quantified DifferenceSuperior elevation of oxidative activation energy and delayed oxidation onset vs. BHT and TBHQ
ConditionsPentaerythritol ester insulating oil (KKA) via nonisothermal DSC

Procurement of this specific antioxidant ensures maximum thermal lifespan and dielectric stability for high-voltage ester insulating oils, where premature oxidation leads to catastrophic equipment failure.

Absence of Intramolecular H-Bonding Maximizes Radical Scavenging Capacity vs. Ortho-Bisphenols

Thermodynamic and kinetic investigations into the antioxidant activity of bisphenols demonstrate that structural linkage dictates functional efficiency. In 2,2'-methylenebis(6-tert-butyl-4-methylphenol), intramolecular hydrogen bonding between the adjacent phenolic groups increases the O-H bond dissociation enthalpy (BDE) of the second group after the first radical is formed, rendering it a poor antioxidant. Conversely, 4,4'-methylenebis(2,6-di-tert-butylphenol) lacks this restrictive intramolecular H-bond. Electron paramagnetic resonance (EPR) studies confirm a stable O-H BDE of 81.1 kcal/mol, allowing both sterically hindered hydroxyl groups to independently and efficiently scavenge peroxyl radicals without cooperative deactivation[1].

Evidence DimensionRadical scavenging efficiency per molecule (active hydroxyl groups)
Target Compound DataBoth OH groups fully active, stable BDE of 81.1 kcal/mol
Comparator Or Baseline2,2'-methylenebis(6-tert-butyl-4-methylphenol) (Second OH group deactivated by H-bonding)
Quantified Difference2x effective functional capacity per molecule compared to ortho-linked analogs
ConditionsEPR studies of equilibration and inhibited autoxidation of styrene at 30 °C

Buyers achieve double the radical-scavenging stoichiometry per mole compared to ortho-linked bisphenols, reducing the required additive loading in polymer and lubricant formulations.

Volatility and High-Temperature Retention vs. Monomeric BHT

For high-temperature processing of polyolefins and sustained operation in engine lubricants, additive retention is a primary procurement metric. BHT (MW 220.35) is highly susceptible to evaporative loss and migration at elevated temperatures. In contrast, 4,4'-methylenebis(2,6-di-tert-butylphenol) (MW 424.66) is engineered as a low-volatility multi-ring phenolic antioxidant. Technical specifications indicate a maximum volatilization of 0.3% under standard testing, with a melting point of 155–159 °C. This physical bulk prevents the antioxidant from migrating out of synthetic resins during melt processing or boiling off in heavy-duty diesel and aviation lubricants, ensuring the material remains protected throughout its lifecycle [1].

Evidence DimensionVolatilization and molecular retention
Target Compound DataMax 0.3% volatilization, MW 424.66
Comparator Or BaselineBHT (High volatility, MW 220.35)
Quantified DifferenceSignificantly higher molecular weight and specified low volatilization, preventing rapid evaporative loss
ConditionsStandard thermal stability and volatility assays for polymer additives

Eliminates the risk of additive depletion during high-temperature polymer extrusion or inside internal combustion engines, ensuring consistent long-term oxidative protection.

High-Voltage Ester Insulating Oils

Due to its superior ability to elevate the oxidative activation energy and delay the onset oxidation temperature compared to BHT and TBHQ, this compound is the optimal primary antioxidant for pentaerythritol ester-based dielectric fluids used in transformers [1].

Heavy-Duty and Aviation Lubricants

Its exceptionally low volatility and high solubility in non-polar base stocks (e.g., toluene, petroleum ether) make it the preferred choice for suppressing acidic and insoluble degradation products in turbine, compressor, and aviation gear oils where monomeric antioxidants would evaporate [2].

Polyolefin Resin Melt Processing

Because both hindered phenolic groups operate independently without intramolecular H-bond deactivation, it provides high-efficiency radical scavenging during the high-temperature extrusion of polyethylene and polypropylene, preventing polymer chain scission and yellowing more effectively than ortho-linked bisphenols[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; Liquid; OtherSolid, Liquid

XLogP3

9.8

Exact Mass

424.3341

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37N5K66648

GHS Hazard Statements

Aggregated GHS information provided by 719 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 521 of 719 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 198 of 719 companies with hazard statement code(s):;
H315 (30.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (35.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (31.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-82-1

Wikipedia

4,4'-methylenebis(2,6-di-tert-butylphenol)

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Antioxidants

General Manufacturing Information

All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Princz J, Bonnell M, Ritchie E, Velicogna J, Robidoux PY, Scroggins R. Estimation of the bioaccumulation potential of a nonchlorinated bisphenol and an ionogenic xanthene dye to Eisenia andrei in field-collected soils, in conjunction with predictive in silico profiling. Environ Toxicol Chem. 2014 Feb;33(2):308-16. PubMed PMID: 24173968.
2: Ritchie EE, Princz JI, Robidoux PY, Scroggins RP. Ecotoxicity of xanthene dyes and a non-chlorinated bisphenol in soil. Chemosphere. 2013 Feb;90(7):2129-35. doi: 10.1016/j.chemosphere.2012.10.096. Epub 2012 Dec 1. PubMed PMID: 23211322.
3: Quinchia LA, Delgado MA, Valencia C, Franco JM, Gallegos C. Natural and synthetic antioxidant additives for improving the performance of new biolubricant formulations. J Agric Food Chem. 2011 Dec 28;59(24):12917-24. doi: 10.1021/jf2035737. Epub 2011 Dec 1. PubMed PMID: 22103562.
4: Amorati R, Lucarini M, Mugnaini V, Pedulli GF. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding. J Org Chem. 2003 Jun 27;68(13):5198-204. PubMed PMID: 12816477.
5: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on lipid contents of rat liver. Toxicol Lett. 1981 Apr;8(1-2):77-86. PubMed PMID: 7245245.
6: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on prothrombin levels of rat plasma. Toxicol Lett. 1981 Mar;7(6):405-8. PubMed PMID: 7245226.

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